![molecular formula C15H14ClFN2O B1452600 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide CAS No. 1038214-79-7](/img/structure/B1452600.png)
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide
Overview
Description
The compound “2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide” is a chemical with the molecular formula C15H14ClFN2O and a molecular weight of 292.74 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a central acetamide group, with a 4-chlorophenylmethylamino group and a 2-fluorophenyl group attached . The presence of these groups and their arrangement within the molecule can influence its physical and chemical properties, as well as its reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 292.74 and a molecular formula of C15H14ClFN2O . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.Scientific Research Applications
Antiviral Applications
This compound has shown promise in the realm of antiviral research. Derivatives of indole, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The presence of the chlorophenyl and fluorophenyl groups may contribute to the binding affinity to viral proteins, potentially disrupting their replication process.
Anti-HIV Research
In the fight against HIV, compounds with similar structures have been synthesized and screened for their ability to inhibit HIV-1 and HIV-2 strains . The structural features of “2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide” may be fine-tuned to enhance this activity, offering a pathway for the development of new anti-HIV medications.
Anticancer Potential
Research has indicated that structurally related N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives exhibit anticancer activity, particularly against estrogen receptor-positive human breast adenocarcinoma . The compound could be explored for similar anticancer properties, given its analogous chemical structure.
Agricultural Chemistry
Indole derivatives, which are structurally related to the compound, have been utilized in agriculture as plant growth regulators . The compound’s potential role in enhancing crop yield or protecting plants from diseases could be an area of significant interest.
Environmental Impact
While specific studies on the environmental impact of this compound are not readily available, its structural relatives have been assessed for their biodegradability and toxicity . Understanding the environmental fate of such compounds is crucial for assessing their safety and ecological footprint.
Mechanism of Action
Target of Action
It is known that similar compounds act as weak dopamine reuptake inhibitors . This suggests that the compound may interact with dopamine transporters, which play a crucial role in regulating the concentration of dopamine in the synaptic cleft.
Mode of Action
As a potential dopamine reuptake inhibitor, 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide may prevent the reabsorption of dopamine into pre-synaptic neurons. This action increases the concentration of dopamine in the synaptic cleft, enhancing dopamine neurotransmission .
Biochemical Pathways
By potentially inhibiting dopamine reuptake, the compound could impact the dopaminergic pathways, which are involved in various physiological processes, including motor control, reward, and the reinforcement of behavior .
Result of Action
If it acts as a dopamine reuptake inhibitor, it could potentially enhance dopaminergic neurotransmission, leading to increased stimulation of dopamine receptors .
Future Directions
properties
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-N-(2-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-12-7-5-11(6-8-12)9-18-10-15(20)19-14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWFOUTUJYDDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNCC2=CC=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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